molecular formula C28H31BrN2O B10932285 2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide

2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide

Cat. No.: B10932285
M. Wt: 491.5 g/mol
InChI Key: VKEDJIXDDWBQQU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N~4~,N~4~-dicyclohexyl-4-quinolinecarboxamide is a complex organic compound that features a quinoline core substituted with a bromophenyl group and a dicyclohexylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-N~4~,N~4~-dicyclohexyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination of Phenyl Group: The phenyl group is brominated using bromine in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Quinoline Core: The quinoline core is synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The brominated phenyl group is then coupled with the quinoline core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Amidation: The final step involves the amidation of the coupled product with dicyclohexylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Phenyl-substituted quinolinecarboxamide.

    Substitution: Various substituted quinolinecarboxamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-N~4~,N~4~-dicyclohexyl-4-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: It is used as a probe to study the binding interactions with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N~4~,N~4~-dicyclohexyl-4-quinolinecarboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2-(4-Bromophenyl)-4-quinolinecarboxamide: Lacks the dicyclohexyl groups, resulting in different solubility and binding properties.

    N~4~,N~4~-Dicyclohexyl-4-quinolinecarboxamide: Lacks the bromophenyl group, affecting its electronic properties and reactivity.

    4-Bromophenyl-quinoline: A simpler structure with different biological activity and applications.

Uniqueness: 2-(4-Bromophenyl)-N~4~,N~4~-dicyclohexyl-4-quinolinecarboxamide is unique due to the combination of the bromophenyl group and dicyclohexylcarboxamide moiety, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C28H31BrN2O

Molecular Weight

491.5 g/mol

IUPAC Name

2-(4-bromophenyl)-N,N-dicyclohexylquinoline-4-carboxamide

InChI

InChI=1S/C28H31BrN2O/c29-21-17-15-20(16-18-21)27-19-25(24-13-7-8-14-26(24)30-27)28(32)31(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h7-8,13-19,22-23H,1-6,9-12H2

InChI Key

VKEDJIXDDWBQQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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